N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine ring and substituted with a 2-chloro-5-(trifluoromethyl)phenyl group via an acetamide linker. The thiomorpholine moiety (a sulfur-containing morpholine analog) may enhance solubility or target binding compared to morpholine derivatives . The trifluoromethyl group is a common bioisostere for improving metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O2S2/c19-11-2-1-10(18(20,21)22)7-12(11)24-13(28)8-27-9-23-15-14(16(27)29)31-17(25-15)26-3-5-30-6-4-26/h1-2,7,9H,3-6,8H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDDYMOSKAGAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyrimidine core, introduction of the thiomorpholine ring, and attachment of the trifluoromethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects that contribute to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Substituent-Based Comparisons
- Thiomorpholine vs.
- Trifluoromethyl Phenyl vs. Chlorophenyl : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound may offer stronger electron-withdrawing effects and enhanced binding to hydrophobic pockets compared to simpler chlorophenyl groups (e.g., N-(3-chlorophenyl)-L-alanine ).
Physicochemical Properties (Inferred)
- Solubility : The thiomorpholine group may increase solubility in polar solvents compared to purely aromatic analogs (e.g., N-[4-(4-Acetamidophenyl)thiazol-2-yl]-4-(thiophen-2-yl)butanamide ).
- Stability: The trifluoromethyl group likely enhances metabolic stability relative to non-fluorinated analogs .
Research Implications and Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the evidence. Testing against kinase or protease targets (e.g., using assays similar to those in and ) is recommended.
- Synthetic Optimization : ’s microwave methods and ’s alkylation protocols could streamline large-scale synthesis .
- Structural Diversification: Replacing thiomorpholine with 2-methoxyethyl(methyl)amino (as in ) or pyridinyl groups () could further modulate activity .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the context of enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.73 g/mol. The compound features a chloro and trifluoromethyl group on a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.73 g/mol |
| Density | 1.411 g/cm³ |
| Boiling Point | 378°C |
| Flash Point | 182.4°C |
Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease processes, particularly those related to cancer and inflammation. The presence of the thiomorpholine moiety suggests potential interactions with biological nucleophiles, enhancing its reactivity towards enzyme active sites.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown activity against various cancer cell lines, indicating its role in inhibiting cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the nanomolar range.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has been identified as a potent inhibitor of certain kinases involved in cell signaling pathways that regulate proliferation and survival.
Table: Enzyme Inhibition Data
Case Studies
- Breast Cancer Study : In a study evaluating various compounds for their anticancer properties, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 20 nM.
- Lung Cancer Study : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound could inhibit tumor growth in xenograft models by targeting specific signaling pathways critical for tumor survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
